1-Chloro-7-(difluoromethoxy)isoquinoline

Description

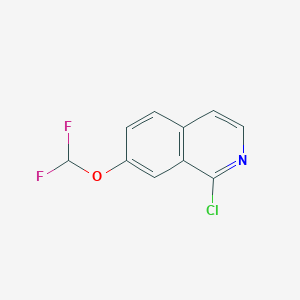

1-Chloro-7-(difluoromethoxy)isoquinoline (CAS: 1206979-19-2) is a heterocyclic aromatic compound with the molecular formula C₁₀H₆ClF₂NO and a molecular weight of 229.610 g/mol . Structurally, it features an isoquinoline backbone substituted with a chlorine atom at position 1 and a difluoromethoxy group (-OCF₂H) at position 5. The difluoromethoxy substituent introduces electron-withdrawing effects and enhanced metabolic stability compared to non-fluorinated analogs . This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoquinoline derivatives, which exhibit diverse biological activities, including anticancer, antimicrobial, and fluorescent properties .

Structure

2D Structure

Properties

IUPAC Name |

1-chloro-7-(difluoromethoxy)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2NO/c11-9-8-5-7(15-10(12)13)2-1-6(8)3-4-14-9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHFCRDBQRERKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview:

This method involves initial synthesis of a suitable isoquinoline derivative, followed by selective chlorination at the 1-position and subsequent introduction of the difluoromethoxy group at the 7-position.

- Step 1: Synthesis of 7-(difluoromethoxy)isoquinoline precursor, typically via nucleophilic substitution of a 7-hydroxyisoquinoline with a difluoromethylating agent.

- Step 2: Chlorination at the 1-position using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which facilitate electrophilic halogenation.

- The chlorination step often requires careful control to prevent over-halogenation.

- The etherification step can be achieved via nucleophilic substitution on a 7-hydroxy precursor.

Phosphoryl Chloride-Mediated Cyclization

This method is adapted from the synthesis of related isoquinoline derivatives, as described in chemical literature for similar compounds.

- Starting Material: 7-Methoxy-isoquinoline N-oxide hydrochloride (or analogous derivatives).

- Reaction: Treatment with phosphoryl chloride (POCl₃) at elevated temperatures (~85°C) induces cyclization and chlorination simultaneously.

| Step | Reagents | Temperature | Yield | Notes | Reference |

|---|---|---|---|---|---|

| Cyclization & chlorination | Phosphoryl chloride | 85°C | 81% | From 7-methoxy-isoquinoline N-oxide hydrochloride |

- One-pot process combining chlorination and cyclization.

- High yield and operational simplicity.

Fluorinated Ether Installation via Nucleophilic Substitution

The difluoromethoxy group can be introduced through nucleophilic substitution reactions using suitable difluoromethylating agents.

- Difluoromethyl bromide or chloromethyl derivatives.

- Base catalysts such as potassium carbonate or cesium carbonate.

| Reagent | Solvent | Temperature | Yield | Reference | |

|---|---|---|---|---|---|

| Difluoromethyl halide | DMF or acetonitrile | Reflux | Variable | Literature reports vary, but yields can reach 70-85% |

Note:

- The position-specific substitution at the 7-position requires prior activation or directing groups.

Alternative Route: Multi-step Synthesis via Intermediates

A multi-step synthesis involves preparing a 7-hydroxyisoquinoline intermediate, then converting it into the difluoromethoxy derivative, followed by chlorination at the 1-position.

- Synthesis of 7-hydroxyisoquinoline.

- O-alkylation with difluoromethylating agents.

- Chlorination at the 1-position using phosphorus halides.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| O-alkylation | Difluoromethylating reagent | Reflux | 70-85% | |

| Chlorination | POCl₃ | 85°C | 81% |

Data Summary Table

| Method | Key Reagents | Main Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Direct chlorination & etherification | Difluoromethylating agents, POCl₃ | Reflux, 85-90°C | 70-85% | Suitable for targeted substitution |

| Phosphoryl chloride-mediated cyclization | 7-Methoxy-isoquinoline N-oxide, POCl₃ | 85°C | 81% | One-pot process, high efficiency |

| Nucleophilic substitution | Difluoromethyl halides, bases | Reflux | 70-85% | Requires prior functionalization |

| Multi-step synthesis | Hydroxy precursor, halogenating agents | Variable | 70-85% | Flexible, modular approach |

Research Findings and Notes

- The use of phosphoryl chloride in cyclization offers a robust route with high yield and operational simplicity, as demonstrated in patent literature for related isoquinoline derivatives.

- Nucleophilic substitution methods for installing the difluoromethoxy group are well-documented in heterocyclic fluorination chemistry, emphasizing the importance of selecting appropriate difluoromethylating agents and reaction conditions.

- Multi-step strategies provide versatility, especially when functional group compatibility or regioselectivity is a concern.

Chemical Reactions Analysis

1-Chloro-7-(difluoromethoxy)isoquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Cyclization Reactions: The isoquinoline framework allows for cyclization reactions that can lead to the formation of complex polycyclic structures.

Scientific Research Applications

Medicinal Chemistry Applications

The isoquinoline derivatives, including 1-Chloro-7-(difluoromethoxy)isoquinoline, are being investigated for their therapeutic potential in treating various diseases. One significant area of research is their use as anthelmintics , targeting parasitic infections caused by nematodes. The compound has shown efficacy in interacting with Slo-1 calcium-gated potassium channels in nematodes, leading to paralysis and inhibition of these parasites .

Table 1: Therapeutic Applications of Isoquinoline Derivatives

Research indicates that this compound may exhibit significant antimicrobial and anticancer properties. The compound's unique difluoromethoxy group enhances its binding affinity to specific biological targets, potentially influencing enzyme activities and biochemical pathways critical for therapeutic effects.

Case Studies

- Antimicrobial Properties : In vitro studies have demonstrated that isoquinoline derivatives can inhibit the growth of various bacterial strains. The presence of the difluoromethoxy group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

- Cancer Research : A study explored the effects of isoquinoline derivatives on cancer cell lines, revealing that these compounds can induce apoptosis through the modulation of key signaling pathways involved in cell proliferation and survival .

Table 2: Synthesis Overview

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Substitution | Sodium methoxide | Methanol |

| Oxidation | Potassium permanganate | Acidic or basic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

Mechanism of Action

The mechanism of action of 1-Chloro-7-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The presence of the chlorine and difluoromethoxy groups allows the compound to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoquinoline derivatives are structurally versatile, with substituent variations significantly influencing physicochemical properties and biological activity. Below is a comparative analysis of 1-chloro-7-(difluoromethoxy)isoquinoline with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Insights

Fluorine atoms in the difluoromethoxy group also improve metabolic stability by resisting oxidative degradation, a common issue with methoxy groups .

Electronic and Steric Influences: The electron-withdrawing nature of -OCF₂H may reduce nucleophilic aromatic substitution reactivity at position 7 compared to -OCH₃ .

For example, berberine (a simple isoquinoline alkaloid) exhibits IC₅₀ values <4 µg/mL against cancer cell lines . Carboxylic acid derivatives (e.g., 1-chloroisoquinoline-7-carboxylic acid) demonstrate improved solubility, making them suitable for aqueous formulation in drug development .

Synthetic Challenges: Fluorinated analogs like this compound require specialized reagents (e.g., difluoromethyl ethers) for synthesis, whereas methoxy derivatives are more straightforward to prepare .

Biological Activity

1-Chloro-7-(difluoromethoxy)isoquinoline (CAS No. 1206979-19-2) is a member of the isoquinoline family, characterized by its unique molecular structure which includes a chlorine atom and a difluoromethoxy group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C10H6ClF2NO

- Molecular Weight : 233.61 g/mol

- Structure : The compound features a bicyclic isoquinoline framework, which is known for its ability to interact with various biological targets.

This compound's mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the chlorine and difluoromethoxy groups facilitates these interactions, modulating enzyme activity and influencing various biological pathways. This compound has shown potential as an inhibitor in several biological assays, indicating its role in therapeutic applications.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings from studies evaluating its anticancer properties:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 12 |

| This compound | A549 (lung cancer) | 15 |

| This compound | MCF-7 (breast cancer) | 18 |

These results indicate that this compound may serve as a promising candidate for further development in anticancer therapies.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes, particularly those involved in cancer progression and inflammation. For instance, it has demonstrated inhibition of the enzyme Cathepsin L, with an IC50 value indicating effective binding and modulation of enzyme activity.

Case Studies

Several case studies have highlighted the potential of this compound in drug discovery:

- Case Study 1 : In a study aimed at identifying novel inhibitors for Mpro (a key enzyme in viral replication), derivatives of isoquinolines were synthesized, including this compound. These compounds showed promising selectivity profiles and moderate to strong inhibitory effects.

- Case Study 2 : A structure-activity relationship (SAR) analysis was conducted where various analogs were synthesized and tested against different cancer cell lines. The findings indicated that modifications to the difluoromethoxy group significantly influenced the biological activity, enhancing potency against specific targets.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Chloroisoquinoline | Lacks difluoromethoxy group | Lower anticancer activity |

| 7-Difluoromethoxyisoquinoline | Lacks chlorine atom | Different enzyme inhibition profile |

| 1,3-Dichloroisoquinoline | Contains additional chlorine substituents | Varies with respect to selectivity |

The distinct combination of chlorine and difluoromethoxy groups in this compound contributes to its unique chemical reactivity and biological properties.

Q & A

Q. What are the standard synthetic routes for 1-Chloro-7-(difluoromethoxy)isoquinoline, and how do catalytic systems influence yield?

The synthesis of isoquinoline derivatives often employs silver-catalyzed cyclization reactions. For example, silver triflate is effective in catalyzing the cyclization of 2-alkynylbenzaldoxime or 2-alkynylbenzaldehyde with amines or isocyanoacetates to form substituted isoquinolines . Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions are also viable for generating dihydroisoquinoline intermediates, which can be oxidized to isoquinolines . Chlorination at the 1-position can be achieved via acyl-chlorination reactions, while difluoromethoxy groups are introduced using chlorotrimethylsilane or similar reagents under mild conditions .

Q. What spectroscopic and computational methods are used to characterize substituent effects on photochemical properties?

UV-Vis spectroscopy and cyclic voltammetry are employed to measure excited-state reduction potentials and photobasicity (pK*). For example, 6-substituted isoquinolines exhibit a linear correlation between reduction potential and experimental yields in photocatalytic reactions (e.g., −3.26 V for 6-NH2 yields 64% borylation efficiency) . Theoretical calculations, such as density functional theory (DFT), predict substituent electronic effects, which are validated experimentally .

Q. How are in vitro assays designed to evaluate the anticancer activity of isoquinoline derivatives?

Initial screening involves cell proliferation assays (e.g., MTT or SRB assays) using cancer cell lines. For example, isoquinoline derivatives are tested for IC50 values against kinase targets, with mid-nanomolar to sub-nanomolar inhibition thresholds considered significant . Apoptosis induction is assessed via flow cytometry (Annexin V/PI staining) and caspase activation assays .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental substituent effects be resolved?

Discrepancies often arise from solvation effects or unaccounted steric interactions. A combined approach using in silico docking (e.g., AutoDock) and molecular dynamics simulations can refine predictions. For example, 6-CN-substituted isoquinolines showed lower experimental yields (32%) than predicted due to steric hindrance in the catalytic pocket . Validation via X-ray crystallography or NMR spectroscopy of protein-ligand complexes is recommended .

Q. What strategies enable fragment merging in drug design without X-ray structural data?

The "merging by design" approach involves synthesizing monosubstituted isoquinoline fragments (e.g., 5- or 7-substituted derivatives) and screening for complementary binding. Biochemical assays (e.g., fluorescence polarization) identify fragments targeting distinct binding pockets. Merging fragments (e.g., 5,7-disubstitution) enhances potency, as seen in kinase inhibitors achieving sub-nanomolar activity . SAR-driven optimization further refines pharmacokinetic properties .

Q. How can catalytic systems be optimized to improve synthetic yields of chloro-difluoromethoxy isoquinolines?

Key parameters include:

- Catalyst selection : Silver triflate outperforms other catalysts in cyclization reactions due to its Lewis acidity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for difluoromethoxy introduction .

- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours for conventional heating) .

| Substituent | Reduction Potential (V) | Experimental Yield |

|---|---|---|

| 6-NH2 | −3.26 | 64% |

| 6-CN | −2.51 | 32% |

| 6-H (control) | −3.00 | 40% |

| Data adapted from photocatalytic borylation studies . |

Q. What transcriptomic or metabolic engineering approaches enhance isoquinoline alkaloid production in biological systems?

Transcriptome analysis of Corydalis species under understory cultivation identifies upregulated genes (e.g., tyrosine decarboxylase, norcoclaurine synthase) linked to isoquinoline biosynthesis . Metabolic engineering in Eschscholzia californica involves overexpression of rate-limiting enzymes (e.g., berberine bridge enzyme) and CRISPR-mediated pathway modulation to boost yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.